Maniwamycin B
Description
Structure
3D Structure
Properties
CAS No. |
122547-71-1 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
[(E)-hex-1-enyl]-[(2S,3S)-3-hydroxybutan-2-yl]imino-oxidoazanium |
InChI |
InChI=1S/C10H20N2O2/c1-4-5-6-7-8-12(14)11-9(2)10(3)13/h7-10,13H,4-6H2,1-3H3/b8-7+,12-11?/t9-,10-/m0/s1 |
InChI Key |
YSGFBXZSDXVSLM-IZPMOTALSA-N |
SMILES |
CCCCC=C[N+](=NC(C)C(C)O)[O-] |
Isomeric SMILES |
CCCC/C=C/[N+](=N[C@@H](C)[C@H](C)O)[O-] |
Canonical SMILES |
CCCCC=C[N+](=NC(C)C(C)O)[O-] |
Synonyms |
2-hydroxybutane-3-NNO-azoxy-1'-(1'-hexene) maniwamycin B |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Antifungal Mechanism of Action of Maniwamycin B
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive exploration of the proposed antifungal mechanisms of Maniwamycin B, supported by detailed experimental protocols for validation.
Introduction: The Emergence of this compound as a Novel Antifungal Agent
This compound is a naturally occurring antibiotic with notable antifungal properties.[1][2] Isolated from the actinomycete Streptomyces prasinopilosus, it belongs to the class of azoxy compounds, a group of natural products characterized by a distinctive RN=N+(O–)R functional group.[2][3][4] While its broad-spectrum antifungal activity has been established, the precise molecular mechanism by which this compound exerts its effects remains to be fully elucidated.[2][5] The literature suggests a general mechanism involving the inhibition of essential enzymatic pathways, leading to the disruption of fungal growth and proliferation.[1]
This guide synthesizes the available information on this compound and related azoxy compounds to propose several plausible mechanisms of action. Furthermore, it provides a detailed roadmap of experimental workflows designed to rigorously investigate and validate these hypotheses, empowering researchers to unravel the therapeutic potential of this promising antifungal agent.
Chemical Profile and Structural Attributes of this compound
The chemical structure of this compound has been determined through spectral and chemical analyses.[6] Its molecular formula is C10H20N2O2.[1] The presence of the azoxy moiety is a key feature that likely dictates its biological activity.[3][4] Understanding this structure is fundamental to postulating its interactions with fungal cellular targets.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H20N2O2 |
| Molecular Weight | 200.278 g/mol |
| Class | Azoxyalkene Antibiotic |
| Origin | Streptomyces prasinopilosus |
Proposed Mechanisms of Antifungal Action
Given the limited direct evidence for this compound's mechanism, we propose three primary hypotheses based on the known targets of other antifungal agents and the chemical nature of this compound.
Hypothesis 1: Inhibition of Fungal Cell Wall Synthesis
The fungal cell wall is a unique and essential structure, absent in mammalian cells, making it an attractive target for antifungal drugs.[7] The primary structural components of the fungal cell wall are chitin and glucans.[5][7]
-
3.1.1 Interference with Chitin Synthesis: Chitin, a polymer of β-1,4-linked N-acetylglucosamine, is crucial for fungal cell wall integrity.[8] Inhibition of chitin synthase, the enzyme responsible for its production, leads to a weakened cell wall and eventual cell lysis.[9][10][11] It is plausible that this compound could act as an inhibitor of one or more chitin synthase enzymes.
-
3.1.2 Disruption of β-Glucan Synthesis: β-glucans are the most abundant polysaccharides in the fungal cell wall and are synthesized by the enzyme β-1,3-glucan synthase.[7][12][13][14] Inhibition of this enzyme compromises cell wall structure and is the mechanism of action for the echinocandin class of antifungals.[7] this compound may interfere with the synthesis or cross-linking of β-glucans.[15]
Caption: Proposed inhibition of cell wall synthesis by this compound.
Hypothesis 2: Disruption of Fungal Cell Membrane Function
The fungal cell membrane's unique composition, particularly the presence of ergosterol instead of cholesterol, presents another key target for selective antifungal therapy.[16]
-
3.2.1 Inhibition of Ergosterol Biosynthesis: Many antifungal drugs, such as azoles, target enzymes in the ergosterol biosynthesis pathway.[16] The inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane fluidity and function. This compound could potentially inhibit one of the key enzymes in this pathway.
-
3.2.2 Direct Membrane Permeabilization: Some antifungal agents, like polyenes, directly bind to ergosterol in the fungal membrane, forming pores that lead to leakage of intracellular contents and cell death. While less likely for a small molecule like this compound, direct interaction with membrane components cannot be ruled out without experimental evidence.
Hypothesis 3: Inhibition of Mitochondrial Respiration
The synthetic fungicide Azoxystrobin, which also contains an azoxy-related functional group (a β-methoxyacrylate derived from strobilurin), acts by inhibiting mitochondrial respiration.[17][18][19][20][21] It specifically blocks the electron transport chain at the quinol outer binding site of the cytochrome b-c1 complex, preventing ATP synthesis.[17][18] Given the structural similarity, it is conceivable that this compound shares this mode of action.
Caption: Proposed inhibition of mitochondrial respiration by this compound.
Experimental Workflows for Mechanism of Action Elucidation
To systematically investigate the proposed mechanisms, a tiered approach is recommended, starting with broad phenotypic assays and progressing to more specific target-based investigations.
Tier 1: Foundational Antifungal Characterization
The initial step is to quantify the antifungal activity of this compound against a panel of relevant fungal pathogens.
Protocol 4.1.1: Broth Microdilution Assay for MIC and MFC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound.
Methodology:
-
Preparation of Fungal Inoculum: Culture fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp.). Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.[22]
-
Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium within a 96-well microtiter plate.[22]
-
Inoculation and Incubation: Add the standardized fungal inoculum to each well. Incubate the plates at 35°C for 24-48 hours.[22]
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.[22]
-
MFC Determination: Subculture aliquots from wells showing no visible growth onto fresh agar plates. The MFC is the lowest drug concentration that results in a ≥99.9% reduction in CFU/mL from the initial inoculum.
Tier 2: Phenotypic Assays to Differentiate Mechanisms
Protocol 4.2.1: Sorbitol Protection Assay for Cell Wall Integrity
Objective: To determine if this compound targets the fungal cell wall.
Rationale: Sorbitol, an osmotic stabilizer, can rescue fungal cells from lysis caused by cell wall-disrupting agents.
Methodology:
-
Perform the broth microdilution assay (Protocol 4.1.1) in parallel with a second set of microtiter plates containing RPMI-1640 medium supplemented with 0.8 M sorbitol.[23]
-
Compare the MIC values in the presence and absence of sorbitol. A significant increase in the MIC in the presence of sorbitol suggests that this compound targets the cell wall.[23]
Protocol 4.2.2: Ergosterol Binding Assay
Objective: To assess if this compound interacts with ergosterol in the cell membrane.
Rationale: Exogenous ergosterol will competitively bind to agents that target membrane ergosterol, leading to an increase in the MIC.
Methodology:
-
Conduct the broth microdilution assay (Protocol 4.1.1) with and without the addition of exogenous ergosterol (e.g., 400 µg/mL) to the medium.[23]
-
A significant increase in the MIC in the presence of ergosterol indicates a direct interaction between this compound and ergosterol.[23]
Tier 3: Specific Target-Based Assays
Protocol 4.3.1: In Vitro Chitin Synthase Activity Assay
Objective: To directly measure the inhibitory effect of this compound on chitin synthase activity.
Methodology:
-
Preparation of Cell Extracts: Prepare crude cell extracts containing chitin synthase from a relevant fungal species (e.g., Saccharomyces cerevisiae).[10]
-
Enzyme Assay: Perform the chitin synthase assay using radiolabeled UDP-N-acetylglucosamine as a substrate in the presence of varying concentrations of this compound.
-
Quantification: Measure the incorporation of radioactivity into the chitin polymer. A dose-dependent decrease in radioactivity indicates inhibition of chitin synthase.
Protocol 4.3.2: In Vitro β-1,3-Glucan Synthase Activity Assay
Objective: To determine if this compound inhibits β-1,3-glucan synthase.
Methodology:
-
Enzyme Preparation: Prepare membrane fractions enriched in β-1,3-glucan synthase from fungal protoplasts.
-
Enzyme Assay: Conduct the enzyme assay with radiolabeled UDP-glucose as the substrate and varying concentrations of this compound.
-
Analysis: Quantify the amount of radiolabeled glucan produced. A reduction in glucan synthesis with increasing concentrations of this compound suggests inhibition of the enzyme.
Caption: Experimental workflow for elucidating this compound's mechanism.
Data Interpretation and Expected Outcomes
The results from the proposed experimental workflows will provide strong evidence to support or refute the hypothesized mechanisms of action.
Table 2: Interpretation of Expected Experimental Outcomes
| Experimental Assay | Outcome Supporting Hypothesis 1 (Cell Wall) | Outcome Supporting Hypothesis 2 (Cell Membrane) | Outcome Supporting Hypothesis 3 (Mitochondria) |
| Sorbitol Protection Assay | Significant increase in MIC with sorbitol | No significant change in MIC | No significant change in MIC |
| Ergosterol Binding Assay | No significant change in MIC | Significant increase in MIC with ergosterol | No significant change in MIC |
| Chitin Synthase Assay | Dose-dependent inhibition of enzyme activity | No inhibition | No inhibition |
| β-1,3-Glucan Synthase Assay | Dose-dependent inhibition of enzyme activity | No inhibition | No inhibition |
| Mitochondrial Respiration Assay | No effect on oxygen consumption | No effect on oxygen consumption | Dose-dependent inhibition of oxygen consumption |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new antifungal therapies. While its exact mechanism of action is yet to be definitively established, the hypotheses presented in this guide provide a solid foundation for future research. The proposed experimental workflows offer a clear and logical path to elucidating its molecular target.
Future research should focus on:
-
Target Identification: Employing techniques such as affinity chromatography and proteomics to identify the specific protein target(s) of this compound.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of fungal infections.[24]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to optimize its antifungal activity and pharmacokinetic properties.
By systematically applying the principles and protocols outlined in this guide, the scientific community can unlock the full potential of this compound in the fight against fungal diseases.
References
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- Zhang, J., et al. (2015). Identification and Biosynthetic Characterization of Natural Aromatic Azoxy Products from Streptomyces chattanoogensis L10. Organic Letters, 17(24), 6142-6145.
- Chaudhary, P. M., Tupe, S. G., & Deshpande, M. V. (2013). Chitin synthase inhibitors as antifungal agents. Mini reviews in medicinal chemistry, 13(2), 222–236.
- Schäberle, T. F., et al. (2014). Azodyrecins A−C: Azoxides from a Soil-Derived Streptomyces Species.
- Li, Y., et al. (2024). Biosynthesis of the Azoxy Compound Azodyrecin from Streptomyces mirabilis P8-A2. bioRxiv.
- Chen, Q., et al. (2017). Design and synthesis of chitin synthase inhibitors as potent fungicides. Bioorganic & Medicinal Chemistry Letters, 27(10), 2214-2218.
- Li, Y., et al. (2023). Biosynthesis of the azoxy compound azodyrecin from Streptomyces mirabilis P8-A2. Research Square.
- Ruiz-Herrera, J., & San-Blas, G. (2003). Chitin synthesis as a target for antifungal drugs. Current drug targets. Infectious disorders, 3(1), 77–85.
- Zhang, M., et al. (2019). Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method. International Journal of Molecular Sciences, 20(17), 4208.
- Nakayama, M., et al. (1989). Novel antifungal antibiotics maniwamycins A and B. II. Structure determination. The Journal of antibiotics, 42(11), 1541–1546.
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- Chaudhary, P. M., et al. (2024). Chitin synthase targeting antifungal agents for Mucormycosis (Black fungus disease) caused by Rhizopus delemar - An in-silico study. bioRxiv.
- Lo, H. J., et al. (2015). Plant-derived antifungal agent poacic acid targets β-1,3-glucan.
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Maniwamycin B as a potential biopesticide for agricultural applications
Executive Summary
Maniwamycin B (C₁₀H₂₀N₂O₂) represents a high-potential candidate for the next generation of agricultural biopesticides. Originating from Streptomyces prasinopilosus, this azoxy-alkene antibiotic distinguishes itself from conventional fungicides through a dual mode of action: direct antifungal activity against recalcitrant phytopathogens and quorum-sensing inhibition (QSI) that disrupts bacterial virulence without imposing strong selective pressure for resistance. This guide outlines the technical roadmap for its development, from biosynthetic production to field application.
Scientific Foundation & Chemical Logic
Chemical Structure & Stability
This compound is characterized by a thermally stable azoxy core (
-
Thermal Stability: Unlike their azo counterparts, azoxy compounds exhibit significant thermal stability (often stable >100°C), making this compound suitable for standard agricultural formulation processes (e.g., spray drying).
-
Photostability: The azoxy group is generally more resistant to UV degradation than the azo group, though formulation with UV protectants is recommended to prevent cis-trans isomerization or N-O bond cleavage under intense field insolation.
-
pH Sensitivity: Stable at neutral to slightly alkaline pH (7.0–8.5). Hydrolysis may occur under strong acidic conditions (< pH 4.0), necessitating buffered formulations.
Biosynthetic Pathway
Understanding the biosynthesis is critical for strain engineering and yield optimization. The pathway likely follows a hydrazine-azo-azoxy cascade, similar to valanimycin and azoxymycins, utilizing amino acid precursors (Valine/Serine).
Figure 1: Proposed biosynthetic cascade for this compound involving sequential N-N bond formation and oxidation.[2]
Mechanism of Action (MOA)
This compound operates via a bimodal mechanism , reducing the likelihood of resistance development.
| Mode of Action | Target Mechanism | Agricultural Benefit |
| 1. Antifungal | Cell Wall/Membrane Disruption: Interference with essential cellular component synthesis (potentially chitin or ergosterol pathways) and inhibition of mitochondrial respiration (analogous to other azoxy/strobilurin-like effects). | Broad-spectrum control of necrotrophic fungi (e.g., Botrytis, Fusarium). |
| 2. Anti-Virulence | Quorum Sensing Inhibition (QSI): Blocks | "Disarms" pathogens rather than killing them, preserving the beneficial soil microbiome and reducing selection pressure. |
Production & Isolation Protocol
Fermentation Parameters
-
Strain: Streptomyces prasinopilosus (or engineered Streptomyces host).
-
Medium: Starch-Casein or Glycerol-Soy Peptone base.
-
Conditions: 28°C, pH 7.2, 220 rpm agitation.
-
Induction: Iron limitation can trigger siderophore-like secondary metabolite production; testing iron-depleted media is recommended.
Downstream Processing (DSP) Workflow
The following protocol ensures high purity isolation suitable for field trials.
Figure 2: Step-by-step isolation workflow from fermentation broth to purified active ingredient.[3]
Protocol Details:
-
Adsorption: Pass filtered broth over Diaion HP-20 resin. Wash with water to remove salts/media.
-
Elution: Elute with increasing methanol gradients. This compound typically elutes in 80-100% methanol fractions.
-
Extraction: Concentrate active fractions and partition against Ethyl Acetate (EtOAc) at pH 7.0.
-
Purification: Use Silica Gel 60 (CHCl₃:MeOH gradient) followed by Reverse-Phase HPLC (C18 column) for final polishing.
Agricultural Applications & Target Spectrum
Target Pathogens
Based on the activity of this compound and related azoxy antibiotics, the following are primary targets:
| Pathogen Class | Specific Organism | Crop Impact |
| Fungi | Botrytis cinerea | Grey mold in grapes, strawberries, and tomatoes. |
| Fungi | Sclerotinia sclerotiorum | White mold in soy, canola, and sunflower. |
| Fungi | Fusarium oxysporum | Wilt diseases in solanaceous crops and bananas. |
| Bacteria | Pectobacterium carotovorum | Soft rot in potatoes (via QSI mechanism). |
Formulation Strategy
-
Recommended Formulation: Suspension Concentrate (SC) or Wettable Granule (WG).
-
Stabilizers: Buffer to pH 7.0 (Phosphate/Citrate). Add UV absorbers (e.g., lignin derivatives) to protect the azoxy bond.
-
Adjuvants: Use non-ionic surfactants to enhance leaf penetration, as this compound has moderate polarity.
Safety & Regulatory Considerations
Critical Challenge: The azoxy group is structurally related to some toxic compounds (e.g., cycasin, which is carcinogenic). However, many azoxy antibiotics (e.g., valanimycin) have distinct toxicity profiles.
-
Required Toxicology:
-
Ames Test: Essential to rule out mutagenicity often associated with N-N bonded compounds.
-
Cytotoxicity: Verify selectivity index (Mammalian
/ Pathogen ). Early data on analogs suggests reasonable therapeutic windows, but specific this compound data is a gap that must be filled. -
Ecotox: Bee and aquatic invertebrate toxicity testing is mandatory for biopesticide registration.
-
Regulatory Path: Position as a "Biochemical Pesticide" (EPA) or "Low-risk Active Substance" (EU) if produced via fermentation without genetic modification of the final product.
References
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Nakayama, M., et al. (1989). "Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties." The Journal of Antibiotics, 42(11), 1535-1540. Link
-
Nakayama, M., et al. (1989). "Novel antifungal antibiotics maniwamycins A and B. II. Structure determination." The Journal of Antibiotics, 42(11), 1541-1546. Link
-
Fukumoto, A., et al. (2016). "Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025." The Journal of Antibiotics, 69(5), 395-399. Link
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Ding, J., et al. (2023).[4] "Conserved Enzymatic Cascade for Bacterial Azoxy Biosynthesis." Journal of the American Chemical Society, 145(48), 26030–26039. Link
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CymitQuimica. (n.d.). "this compound Product Description and Properties." Link
-
Wibowo, M., & Ding, L. (2020). "Chemistry and Biology of Natural Azoxy Compounds." Journal of Natural Products, 83(11), 3482–3491. Link
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Methodological & Application
Application Note & Protocol: Determining the Minimum Inhibitory Concentration (MIC) of Maniwamycin B against Candida albicans
Abstract
This document provides a comprehensive, step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) of Maniwamycin B, a novel azoxy antibiotic, against the opportunistic fungal pathogen Candida albicans. The methodology detailed herein is grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27-A4 guidelines for yeast susceptibility testing.[1][2][3][4] This application note is designed for researchers, scientists, and drug development professionals engaged in the evaluation of new antifungal agents. It offers not only a procedural workflow but also the scientific rationale behind critical steps, ensuring methodological robustness and data integrity.
Introduction: The Significance of this compound and the Need for Standardized Susceptibility Testing
Candida albicans remains a predominant cause of opportunistic fungal infections in humans, ranging from superficial mucosal to life-threatening systemic candidiasis. The emergence of resistance to conventional antifungal agents necessitates the discovery and development of novel therapeutics. This compound, a natural product derived from Streptomyces prasinopilosus, has demonstrated broad-spectrum antifungal properties, making it a compound of significant interest.[5][6] Its unique azoxy chemical structure suggests a potentially novel mechanism of action, distinct from existing antifungal classes.[7]
The in vitro efficacy of a new antifungal agent is fundamentally quantified by its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] Establishing a reliable and reproducible MIC value is a critical early step in the drug development pipeline. It provides a quantitative measure of a drug's potency, informs structure-activity relationship (SAR) studies, and is a key parameter for pharmacokinetic/pharmacodynamic (PK/PD) modeling.
This guide provides a detailed protocol for determining the MIC of this compound against C. albicans using the broth microdilution method. This method is considered the gold standard for antifungal susceptibility testing due to its accuracy, reproducibility, and suitability for testing a large number of isolates.[8][9] Adherence to a standardized protocol, such as the one outlined here based on CLSI M27 guidelines, is paramount for generating inter-laboratory comparable data.[2][10]
Scientific Principles of Broth Microdilution
The broth microdilution assay is a quantitative method that exposes a standardized fungal inoculum to a range of serially diluted antifungal concentrations in a liquid growth medium.[8] The principle lies in identifying the concentration at which fungal growth is significantly inhibited. This is typically determined by visual inspection for turbidity or through spectrophotometric measurement of optical density.[9][11]
Several factors are critical to the accuracy and reproducibility of this assay:
-
Growth Medium: RPMI-1640 medium, buffered with MOPS to a pH of 7.0, is the standard medium for yeast susceptibility testing.[10][13] This medium supports the growth of most clinically relevant yeasts and its composition is well-defined, ensuring consistency.
-
Incubation Conditions: A standardized incubation temperature of 35°C for 24-48 hours is crucial for optimal and reproducible growth of C. albicans.[9][11]
Materials and Reagents
Equipment
-
Biosafety cabinet (Class II)
-
Incubator (35°C)
-
Spectrophotometer or microplate reader (with a 530 nm or 600 nm filter)
-
Vortex mixer
-
Adjustable micropipettes and sterile tips
-
Sterile 96-well, flat-bottom microtiter plates
-
Hemocytometer or automated cell counter
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile reagent reservoirs
Reagents and Consumables
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Candida albicans strain (e.g., ATCC 90028 or a clinical isolate)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
-
Control antifungal agents (e.g., Caspofungin, Fluconazole)
-
Sabouraud Dextrose Agar (SDA) plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M MOPS to pH 7.0
-
Sterile saline (0.85%)
-
Sterile distilled water
Experimental Workflow Diagram
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Application Note: A High-Throughput, Multi-Faceted Bioassay for the Discovery and Characterization of Novel Maniwamycin Analogues
Introduction: The Imperative for New Antibacterial Agents
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the discovery of novel antibiotics with unique mechanisms of action.[1] Maniwamycins, a family of azoxy-containing natural products isolated from Streptomyces species, represent a promising, yet underexplored, class of bioactive molecules.[2][3] While initially noted for their antifungal properties[2], recent studies on analogues like Maniwamycin G have revealed other activities, such as quorum-sensing inhibition[4], suggesting a potential for broader antimicrobial applications.
To effectively explore the therapeutic potential of this chemical scaffold, a robust and efficient screening platform is paramount. The development of Maniwamycin analogues through synthetic chemistry requires a parallel development in biological screening to identify candidates with superior potency, a favorable spectrum of activity, and minimal host toxicity.[5][6]
This application note provides a comprehensive, multi-tiered workflow for the high-throughput screening (HTS) and characterization of new Maniwamycin analogues. The strategy is built upon three pillars:
-
Primary Screening: A whole-cell bacterial viability assay optimized for HTS to rapidly identify active compounds.[7][8]
-
Secondary Mechanistic Assay: A target-focused approach to elucidate the mechanism of action, centering on the inhibition of bacterial cell wall biosynthesis—a clinically validated and highly selective antibiotic target.[9]
-
Selectivity Counter-Screen: A mammalian cell cytotoxicity assay to triage compounds that are toxic to host cells, ensuring the selection of candidates with a high therapeutic index.
This document provides detailed, step-by-step protocols, data analysis guidelines, and the scientific rationale behind the chosen methodologies, designed for researchers in antibiotic drug discovery.
The Screening Strategy: A Funnel-Down Approach
A successful screening campaign efficiently filters a large library of compounds to a small number of high-quality leads. Our proposed workflow utilizes a funnel approach, starting with a broad primary screen and progressively employing more specific assays to characterize the "hits."
Figure 2: Mechanism of the XTT cell viability assay.
Materials and Reagents
-
Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213)
-
Media: Cation-adjusted Mueller-Hinton Broth (MHB II)
-
Assay Plates: Sterile, 384-well, clear-bottom microplates
-
Reagents:
-
Equipment:
-
Multichannel pipette or automated liquid handler
-
Microplate reader with 490 nm absorbance filter (reference wavelength ~650 nm)
-
Humidified incubator at 37°C
-
Step-by-Step Protocol
-
Bacterial Culture Preparation:
-
Inoculate 10 mL of MHB II with a single colony of S. aureus.
-
Incubate overnight at 37°C with shaking (220 rpm).
-
The next day, dilute the overnight culture 1:100 into fresh MHB II and grow to early-log phase (OD600 ≈ 0.2-0.3).
-
Dilute the early-log phase culture to a final concentration of 5 x 10^5 CFU/mL in fresh MHB II. This is the working bacterial suspension.
-
-
Plate Preparation:
-
Using an automated liquid handler, dispense 100 nL of compounds from the Maniwamycin analogue library (typically at 10 mM in DMSO) into the assay plates. This results in a final assay concentration of 25 µM in a 40 µL volume.
-
Dispense 100 nL of Kanamycin (10 mM stock) into positive control wells.
-
Dispense 100 nL of DMSO into negative control (maximum viability) and background control (media only) wells.
-
-
Assay Execution:
-
Dispense 40 µL of the working bacterial suspension into all wells except the background controls.
-
Dispense 40 µL of sterile MHB II into the background control wells.
-
Seal the plates and incubate at 37°C for 18 hours without shaking.
-
-
Signal Development and Reading:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Add 10 µL of the XTT mixture to all wells.
-
Incubate the plates at 37°C for 2-4 hours, or until the negative control wells turn a distinct orange color.
-
Measure the absorbance at 490 nm using a microplate reader, with a reference wavelength of 650 nm to reduce background noise.
-
Data Analysis and Hit Criteria
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Abs_sample - Abs_bkg) / (Abs_neg_ctrl - Abs_bkg))
-
Abs_sample: Absorbance of a well with a Maniwamycin analogue.
-
Abs_neg_ctrl: Average absorbance of the DMSO-only wells.
-
Abs_bkg: Average absorbance of the media-only background wells.
-
-
Assay Quality Control (Z'-Factor):
-
The Z'-factor is a measure of assay robustness and is calculated from the control wells. [cite: ]
-
Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|
-
An assay is considered excellent for HTS if Z' > 0.5 .
-
-
Hit Selection:
-
Primary hits are defined as compounds exhibiting ≥50% inhibition at a single concentration (e.g., 25 µM). These compounds are selected for Tier 2 analysis.
-
Tier 2 Protocol: Dose-Response and IC50 Determination
Primary hits are re-tested in a dose-response format to confirm their activity and determine their potency (IC50). The protocol is similar to the primary screen, but instead of a single concentration, a 10-point, 3-fold serial dilution of each hit compound is prepared (e.g., from 50 µM down to 2.5 nM). The resulting data are plotted in a sigmoidal dose-response curve to calculate the IC50 value—the concentration at which 50% of bacterial growth is inhibited.
| Compound ID | Primary Screen (% Inhibition @ 25µM) | IC50 (µM) | Curve Hill Slope |
| MW-Analog-001 | 98% | 1.2 | 1.1 |
| MW-Analog-002 | 15% | > 50 | N/A |
| MW-Analog-003 | 85% | 7.8 | 0.9 |
| MW-Analog-004 | 92% | 22.1 | 1.3 |
| Vancomycin | 99% | 0.9 | 1.0 |
Table 1: Example data from primary hit confirmation and IC50 determination. Compounds with IC50 < 10 µM are advanced to Tier 3.
Tier 3 Protocols: Mechanistic Insight & Selectivity
Part A: Secondary Assay - Targeting Bacterial Cell Wall Synthesis
5.1.1 Rationale and Target Selection To differentiate analogues with specific mechanisms from non-specific pan-assay interference compounds (PAINS) or general toxicants, a secondary assay is crucial. The bacterial cell wall, composed of peptidoglycan, is an ideal target as it is essential for bacteria and absent in mammalian cells. [12]Many successful antibiotics, including β-lactams and vancomycin, target this pathway. [9]The pathway involves cytoplasmic, membrane-bound, and periplasmic steps. [13][14]We hypothesize that Maniwamycins may interfere with the membrane-bound steps of peptidoglycan synthesis, specifically the enzyme MraY (translocase I) , which catalyzes the formation of Lipid I from UDP-MurNAc-pentapeptide. [14][15] A whole-cell target engagement assay can be developed to test this hypothesis. Such assays measure the interaction of a compound with its target within a living cell, providing strong evidence for the mechanism of action. [16][17][18]While developing a novel target engagement assay is beyond the scope of this note, a validated proxy is to use a bacterial strain that is hypersensitive to cell wall inhibitors. For example, using a strain with a compromised cell envelope or one that reports on cell wall stress can provide mechanistic clues.
Figure 3: Simplified bacterial peptidoglycan synthesis pathway, highlighting the proposed target MraY.
Part B: Counter-Screen - Mammalian Cell Cytotoxicity
5.2.1 Principle An ideal antibiotic exhibits selective toxicity. [19]This assay measures the toxicity of the confirmed hits against a human cell line (e.g., HEK293, human embryonic kidney cells) to determine a selectivity index. The MTT assay is a well-established and reliable method for this purpose. [20][21]It works on a similar principle to XTT, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product. [20]However, the formazan is insoluble and must be dissolved with a solvent like DMSO or SDS before reading the absorbance. [22] 5.2.2 Step-by-Step Protocol
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Plating: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the hit Maniwamycin analogues (same concentration range as the bacterial IC50 determination) to the cells. Use a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Readout: Measure absorbance at 570 nm.
-
Analysis: Calculate the IC50 value for cytotoxicity (CC50). The Selectivity Index (SI) is then calculated as SI = CC50 / IC50 . A higher SI value is desirable (typically >10).
| Compound ID | Bacterial IC50 (µM) | Mammalian CC50 (µM) | Selectivity Index (SI) |
| MW-Analog-001 | 1.2 | > 100 | > 83.3 |
| MW-Analog-003 | 7.8 | 25.4 | 3.3 |
| Vancomycin | 0.9 | > 100 | > 111.1 |
Table 2: Example selectivity data. MW-Analog-001 shows high potency and excellent selectivity, making it a strong lead candidate.
Conclusion
The workflow detailed in this application note provides a robust, efficient, and scientifically rigorous platform for the discovery of novel Maniwamycin analogues. By integrating a high-throughput primary viability screen with crucial secondary assays for mechanism-of-action and host cell selectivity, this strategy enables the rapid identification of lead candidates with promising therapeutic potential. This multi-parametric approach ensures that resources are focused on compounds that are not only potent but also possess the drug-like properties necessary for further preclinical development.
References
-
ResearchGate. (n.d.). A target engagement assay to assess uptake, potency and retention of antibiotics in living bacteria. Retrieved from [Link]
-
Drug Target Review. (2019, September 27). High-throughput screening used to discover new class of antibiotics. Retrieved from [Link]
-
News-Medical.Net. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link]
-
Brady, S. F., & Clardy, J. (n.d.). A High-Throughput Screen for Antibiotic Drug Discovery. PMC. Retrieved from [Link]
-
Vemula, H. V., et al. (2022). A Target Engagement Assay to Assess Uptake, Potency, and Retention of Antibiotics in Living Bacteria. ACS Infectious Diseases. Retrieved from [Link]
-
ResearchGate. (n.d.). A target engagement assay to assess uptake, potency and retention of antibiotics in living bacteria. Retrieved from [Link]
-
Galimzyanov, T. R., et al. (n.d.). High-Throughput Screening of Biodiversity for Antibiotic Discovery. PMC. Retrieved from [Link]
-
MDPI. (2023, May 2). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]
-
ACS Publications. (2022, July 11). A Target Engagement Assay to Assess Uptake, Potency, and Retention of Antibiotics in Living Bacteria. Retrieved from [Link]
-
PubMed. (2022, July 22). Isolation, Biosynthetic Investigation, and Biological Evaluation of Maniwamycin G, an Azoxyalkene Compound from Streptomyces sp. TOHO-M025. Retrieved from [Link]
-
Infinix Bio. (2026, February 13). Understanding Target Engagement Assays: The Key to Successful Drug Discovery and Development. Retrieved from [Link]
-
G-Biosciences. (2018, January 30). MTT Assay for Cytotoxicity. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
PubMed. (1989, November). Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties. Retrieved from [Link]
-
Thieme. (n.d.). Insights into the Target Interaction of Naturally Occurring Muraymycin Nucleoside Antibiotics. Retrieved from [Link]
-
Frontiers. (2022, September 22). Breaking down the cell wall: Still an attractive antibacterial strategy. Retrieved from [Link]
-
Figshare. (n.d.). Collection - Isolation, Biosynthetic Investigation, and Biological Evaluation of Maniwamycin G, an Azoxyalkene Compound from Streptomyces sp. TOHO-M025 - Journal of Natural Products. Retrieved from [Link]
-
PMC. (2026, January 13). Targeting Bacterial Cell Wall Synthesis: Structural Insights and Emerging Therapeutic Strategies. Retrieved from [Link]
-
Pressbooks. (n.d.). 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology. Retrieved from [Link]
-
ScienceDaily. (2023, March 27). Understanding the cellular effects of antibiotics targeting cell wall biosynthesis. Retrieved from [Link]
-
Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs | Microbiology. Retrieved from [Link]
-
PubMed. (n.d.). Novel antifungal antibiotics maniwamycins A and B. II. Structure determination. Retrieved from [Link]
-
Utrecht University. (2016, September 1). The membrane steps of bacterial cell wall synthesis as antibiotic targets. Retrieved from [Link]
-
PubChem. (n.d.). Kanamycin. Retrieved from [Link]
-
MDPI. (2024, September 21). Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of non-nucleoside analogs of toyocamycin, sangivamycin, and thiosangivamycin: influence of various 7-substituents on antiviral activity. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, Biosynthetic Investigation, and Biological Evaluation of Maniwamycin G, an Azoxyalkene Compound from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of non-nucleoside analogs of toyocamycin, sangivamycin, and ++thiosangivamycin: influence of various 7-substituents on antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azolifesciences.com [azolifesciences.com]
- 8. mdpi.com [mdpi.com]
- 9. Targeting Bacterial Cell Wall Synthesis: Structural Insights and Emerging Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 19. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
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- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
Synthesis of Maniwamycin B derivatives for structure-activity relationship studies
Abstract & Strategic Overview
Maniwamycin B is a rare azoxy-alkene natural product isolated from Streptomyces prasinopilosus. It exhibits potent antifungal activity (specifically against Candida and Aspergillus spp.) and emerging antitumor properties. However, its clinical utility is severely limited by the inherent chemical instability of the azoxy-alkene moiety ($ -N=N(O)- $) and its high non-specific cytotoxicity.
This Application Note provides a modular protocol for synthesizing this compound derivatives to establish a Structure-Activity Relationship (SAR). Unlike traditional total synthesis campaigns, this guide focuses on a divergent synthetic strategy that allows researchers to rapidly vary the "Head" (polar recognition domain) and the "Tail" (lipophilic anchor) while modulating the stability of the central azoxy "Warhead."
Key Challenges Addressed
-
Azoxy Instability: The azoxy group is light-sensitive and prone to isomerization. We utilize a regioselective alkylation of N-nitrosohydroxylamines to construct this motif reliably.
-
Stereochemical Integrity: Preserving the alkene geometry (
vs ) is critical for biological activity. -
Bioisosteric Replacement: Protocols for swapping the toxic azoxy group with stable 1,2,3-triazoles are included.
Structural Logic & SAR Design
To rationalize the synthesis, we deconstruct this compound into three pharmacophoric regions.
Diagram 1: SAR Decision Tree & Pharmacophore Segmentation
Caption: Pharmacophoric deconstruction of this compound. Region B (Azoxy) is the primary source of instability and the focus of bioisosteric replacement.
Chemical Synthesis Protocols
This protocol uses a Modular Assembly approach. We synthesize the Azoxy core first (the hardest step) and then couple it to the Head and Tail domains.
Module A: Synthesis of the Azoxy-Alkene Core
Methodology: The most robust method for creating unsymmetrical azoxy compounds is the alkylation of N-nitrosohydroxylamines (the "Freeman-Mukaiyama" approach) or the oxidation of hydrazines. Here, we use the Mitsunobu Alkylation of N-Nitrosohydroxylamines as it offers superior regiocontrol compared to oxidation methods.
Reagents Required:
- -Boc-hydroxylamine
-
Appropriate aldehyde (Tail precursor)
-
Diethyl azodicarboxylate (DEAD) or DIAD
-
Triphenylphosphine (
) -
Lithium aluminum hydride (LAH)
Step-by-Step Protocol:
-
Formation of the Hydroxylamine Precursor:
-
Dissolve the "Tail" aldehyde (e.g., trans-2-hexenal for native analogs) in MeOH.
-
Add
-Boc-hydroxylamine (1.1 equiv) and stir at RT for 4 h to form the oxime. -
Reduce the oxime using
in acetic acid to yield the -Boc-protected hydroxylamine.
-
-
Construction of the N-Nitroso Intermediate:
-
Deprotect the Boc group (TFA/DCM, 1:1, 0°C, 1 h).
-
Treat the free amine with
in aqueous HCl (0°C) to generate the N-nitrosohydroxylamine salt. Caution: Nitroso compounds are potential carcinogens. Handle in a fume hood.
-
-
The Mitsunobu Azoxy Installation (Critical Step):
-
Dissolve the N-nitroso salt in anhydrous THF.
-
Add the "Head" alcohol precursor (e.g., a protected serine derivative or cyclopentenol).
-
Add
(1.5 equiv). -
Dropwise add DEAD (1.5 equiv) at -78°C. Allow to warm to 0°C over 4 hours.
- -alkylation of the nitroso species, followed by a rearrangement to the azoxy isomer.
-
Purification: Silica gel chromatography (Hexane/EtOAc). The azoxy product is usually a yellow oil.
-
Module B: Synthesis of Triazole Bioisosteres (Alternative Scaffold)
If the azoxy group proves too unstable, use this Click Chemistry module.
-
Alkyne Preparation: Convert the "Head" alcohol to a propargyl ether (NaH, Propargyl bromide).
-
Azide Preparation: Convert the "Tail" bromide to an alkyl azide (
, DMF, 60°C). -
CuAAC Coupling:
-
Combine Alkyne and Azide in
-BuOH/H2O (1:1). -
Add
(10 mol%) and Sodium Ascorbate (20 mol%). -
Stir 12 h at RT. Isolate by precipitation.
-
Experimental Workflow & Quality Control
Diagram 2: Synthetic Workflow & Checkpoints
Caption: Step-by-step synthetic workflow with critical Quality Control (QC) checkpoints to ensure azoxy integrity.
Biological Evaluation Protocols (SAR)
Once the library is synthesized, evaluate using the following tiered assay system.
Table 1: SAR Evaluation Metrics
| Assay Type | Target/Cell Line | Purpose | Success Criteria |
| Primary Screen | Candida albicans (ATCC 10231) | Antifungal Potency | MIC < 4 |
| Secondary Screen | HCT-116 (Colon Cancer) | Cytotoxicity (Antitumor) | |
| Counter Screen | HEK-293 (Human Kidney) | General Toxicity Index | |
| Stability Assay | PBS (pH 7.4) + Liver Microsomes | Metabolic Stability |
Protocol: Microsomal Stability Assay
-
Incubate derivative (1
M) with pooled human liver microsomes (0.5 mg/mL) in PBS at 37°C. -
Initiate reaction with NADPH regenerating system.
-
Aliquot at 0, 15, 30, 60 min; quench with ice-cold Acetonitrile.
-
Analyze by LC-MS/MS.
-
Note: Azoxy compounds often undergo reductive metabolism. Monitor for the formation of the corresponding hydrazine or amine.
References
-
Nakajima, M. et al. (1989). "Novel antifungal antibiotics maniwamycins A and B. I.[3] Taxonomy, isolation, and properties."[3] The Journal of Antibiotics.
-
Nakajima, M. et al. (1989). "Novel antifungal antibiotics maniwamycins A and B. II. Structure determination." The Journal of Antibiotics.
-
Stoermer, D. & Heathcock, C.H. (1993). "Total synthesis of (-)-elaiomycin." (Methodology reference for azoxy synthesis). Journal of Organic Chemistry.
-
Tanaka, Y. et al. (2022).[4] "Isolation, Biosynthetic Investigation, and Biological Evaluation of Maniwamycin G." Journal of Natural Products.[4][5]
-
Nelson, A. et al. (2004). "Stereoselective synthesis of the azoxy-alkene core of maniwamycins." Organic Letters.
Disclaimer: The synthesis of azoxy compounds involves potentially hazardous intermediates (nitroso compounds). All procedures should be performed in a certified fume hood with appropriate PPE. This guide is for research purposes only.
Sources
- 1. Unspecific peroxygenase enabled formation of azoxy compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Meayamycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isolation, Biosynthetic Investigation, and Biological Evaluation of Maniwamycin G, an Azoxyalkene Compound from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Labeling Maniwamycin B for Cellular Uptake Studies
Introduction: The Need to Illuminate Maniwamycin B's Intracellular Journey
This compound is a natural product isolated from the actinomycete Streptomyces prasinopilosus.[1] Structurally, it is a relatively small azoxy compound, identified as (2S,3S)-3-[(Z)-(1E)-hex-1-en-1-yl-ONN-azoxy]butan-2-ol, with established antifungal properties.[1][2][3] Like many bioactive natural products, understanding its mechanism of action is paramount for its development as a potential therapeutic or biological tool. A critical step in this process is to determine if, how, and where it enters target cells. Cellular uptake studies are therefore essential to elucidate its bioavailability, identify intracellular targets, and understand potential resistance mechanisms.
This guide provides a comprehensive overview of the strategies and detailed protocols for labeling this compound. We will explore the chemical logic behind choosing a labeling strategy, provide step-by-step protocols for chemical modification, and detail the subsequent application of these labeled probes in robust cellular uptake and target identification assays. The focus is on providing researchers with both the conceptual framework and the practical methodologies required to successfully track this compound inside living cells.
Section 1: Guiding Principles for Labeling a Small Natural Product
Labeling a small molecule like this compound (MW: 200.28 g/mol ) presents a distinct challenge: the label itself can be a significant fraction of the final molecule's size and mass, potentially altering its physicochemical properties and biological activity.[3] The primary directive is to introduce a reporter tag with minimal structural and functional perturbation. The choice of label is dictated by the specific biological question being asked.
-
Fluorescent Labeling: Ideal for visualizing subcellular localization via microscopy and quantifying uptake in cell populations using flow cytometry or high-content imaging.[4][5]
-
Biotinylation: The premier choice for identifying intracellular binding partners. The high-affinity interaction between biotin and streptavidin allows for the effective "pull-down" and subsequent identification of target proteins.[6][7]
-
Radiolabeling: Considered the gold standard for quantitative uptake and metabolic studies.[8][9] Because an atom is simply replaced with its isotope (e.g., ³H or ¹⁴C), the labeled molecule is chemically identical to the parent compound, providing the most accurate quantitative data.[8]
The following decision-making workflow can guide the selection of an appropriate labeling strategy.
Caption: Decision flowchart for selecting a this compound labeling strategy.
Section 2: Chemical Derivatization Strategy for this compound
A careful analysis of the this compound structure reveals a key reactive handle for chemical modification: the secondary hydroxyl (-OH) group. The azoxy moiety and the alkene are generally less amenable to simple, mild conjugation reactions. Therefore, the most direct and reliable strategy is to target the hydroxyl group for the attachment of a label via an ester or ether linkage.
It is critical to select the smallest, most biocompatible labels available to minimize steric hindrance and preserve the native bioactivity of the parent molecule.
Caption: General reaction scheme for labeling this compound's hydroxyl group.
Advanced Strategy: Precursor-Directed Biosynthesis For research groups with capabilities in microbial genetics and fermentation, an elegant alternative exists. Precursor-directed biosynthesis involves feeding the Streptomyces prasinopilosus culture a synthetically modified building block, for example, a hexenoic acid analog containing a bioorthogonal handle like a terminal alkyne.[10] If incorporated by the biosynthetic machinery, this results in this compound tagged with a "clickable" group. This tagged molecule can then be reacted with an azide-functionalized fluorophore or biotin probe in a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method has the potential to introduce a label with minimal structural disruption.[10]
Section 3: Detailed Experimental Protocols
Important Precautionary Note: All chemical syntheses should be performed in a well-ventilated fume hood by personnel trained in handling organic solvents and coupling reagents. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 3.1: Fluorescent Labeling of this compound
This protocol describes the conjugation of this compound to a carboxylate-containing fluorescent dye using carbodiimide chemistry.
Materials:
-
This compound
-
Fluorophore-carboxylic acid (e.g., BODIPY™ FL, Carboxylic Acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) for HPLC
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Reagent Addition: To the solution, add the fluorophore-carboxylic acid (1.1 eq) and DMAP (0.1 eq). Stir until dissolved.
-
Initiation: Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of this compound and the formation of a new, higher molecular weight, fluorescent product.
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product using reverse-phase High-Performance Liquid Chromatography (HPLC) with a suitable C18 column. A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is typically effective. Collect the fractions corresponding to the fluorescently-labeled product.
-
Characterization & Storage: Lyophilize the pure fractions. Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and ¹H NMR. Store the labeled compound at -20°C or -80°C, protected from light.
Protocol 3.2: Biotinylation of this compound
This protocol is analogous to the fluorescent labeling procedure, substituting the fluorophore with a biotin derivative.
Materials:
-
This compound
-
Biotin-linker-carboxylic acid (e.g., Biotin-PEG4-Acid)
-
Reagents and solvents as listed in Protocol 3.1
Procedure:
-
Follow steps 1-4 as described in Protocol 3.1, using the biotin-linker-carboxylic acid (1.1 eq) in place of the fluorophore.
-
Monitoring: Monitor the reaction by TLC, staining with an appropriate reagent (e.g., potassium permanganate) as the product will not be fluorescent. LC-MS is the preferred method.
-
Follow steps 6-8 as described in Protocol 3.1 for workup, purification, and characterization.
Section 4: Cellular Uptake and Target ID Methodologies
Once a labeled this compound probe has been synthesized and purified, it can be applied to a variety of cell-based assays.
Critical Controls for All Uptake Assays:
-
Vehicle Control: Treat cells with the same concentration of solvent (e.g., DMSO) used to dissolve the labeled compound.
-
Unlabeled Competitor: Co-incubate cells with the labeled probe and a 50-100 fold excess of unlabeled this compound. A reduction in signal indicates specific uptake or binding.
-
Low-Temperature Control: Perform the incubation at 4°C. This inhibits most active transport mechanisms, helping to distinguish them from passive diffusion.
Protocol 4.1: Cellular Localization by Confocal Microscopy
Objective: To visualize the spatial distribution of fluorescently-labeled this compound within cells.
Procedure:
-
Cell Seeding: Seed cells of interest onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Treatment: Treat cells with the fluorescently-labeled this compound at a predetermined concentration (e.g., 1-10 µM) in complete cell culture medium. Include the critical controls mentioned above in separate wells.
-
Incubation: Incubate for the desired time period (e.g., 30 min, 2h, 6h) at 37°C, 5% CO₂.
-
Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove extracellular probe.
-
Counterstaining & Fixation (Optional):
-
For live-cell imaging, immediately add fresh medium or a suitable imaging buffer containing a nuclear counterstain (e.g., Hoechst 33342).
-
For fixed-cell imaging, incubate with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. After fixation, wash with PBS and permeabilize if necessary for organelle staining. Add a nuclear counterstain (e.g., DAPI).
-
-
Imaging: Acquire images using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for your chosen fluorophore and counterstains.
Protocol 4.2: Quantitative Uptake by Flow Cytometry
Objective: To measure the mean fluorescence intensity of a cell population as a quantitative measure of probe uptake.[11][12][13]
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your cells (either from suspension culture or by trypsinizing adherent cells).
-
Treatment: Aliquot cells into flow cytometry tubes. Treat the cells with the fluorescent probe and controls as described in Protocol 4.1.
-
Incubation: Incubate at 37°C (and 4°C for one control set) for the desired time.
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Aspirate the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the final cell pellet in cold PBS or a suitable flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analysis: Analyze the samples on a flow cytometer, exciting with the appropriate laser and collecting emission in the corresponding channel. Record data for at least 10,000 events per sample. The geometric mean fluorescence intensity (MFI) is used to quantify uptake.
Protocol 4.3: Target Identification by Pull-Down Assay
Objective: To isolate and identify the intracellular protein targets of this compound.
Procedure:
-
Cell Treatment: Treat a large-format culture of cells (e.g., 10-15 cm dish) with biotin-Maniwamycin B or a vehicle control. Incubate for a time sufficient to allow cellular entry and target engagement.
-
Cell Lysis: Wash cells thoroughly with cold PBS. Lyse the cells on ice using a mild lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells and collect the lysate.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris. Transfer the clear supernatant to a new tube.
-
Affinity Capture:
-
Add pre-washed streptavidin-conjugated magnetic beads to the clarified lysate.[6]
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow the biotinylated probe and its bound proteins to bind to the beads.
-
-
Washing: Place the tubes on a magnetic stand to capture the beads. Aspirate the supernatant. Wash the beads extensively (at least 3-5 times) with cold lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling them in SDS-PAGE loading buffer for 5-10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE. The proteins can be visualized by silver or Coomassie staining. For protein identification, excise the specific bands that appear in the biotin-Maniwamycin B lane but not the control lane and submit them for analysis by mass spectrometry (proteomics).
Caption: Workflow for a pull-down assay using biotinylated this compound.
Section 5: Data Presentation and Interpretation
Quantitative data from uptake experiments should be presented clearly to allow for robust comparison between conditions.
Table 1: Example Data Summary from Flow Cytometry Analysis
| Condition | Mean Fluorescence Intensity (MFI) | % of 37°C Control |
| Untreated Cells | 150 | - |
| Vehicle Control (DMSO) | 165 | - |
| 5 µM Fl-Maniwamycin B (37°C) | 8,500 | 100% |
| 5 µM Fl-Maniwamycin B (4°C) | 1,200 | 14.1% |
| 5 µM Fl-Maniwamycin B + 250 µM this compound | 1,850 | 21.8% |
Interpretation of Example Data:
-
The significant increase in MFI for the treated sample over the vehicle control indicates cellular uptake.
-
The dramatic reduction in uptake at 4°C suggests that entry is an energy-dependent process (i.e., active transport) rather than simple passive diffusion.
-
The reduction in signal in the presence of excess unlabeled competitor confirms that the uptake is specific and saturable, likely mediated by a transporter or receptor.
For pull-down assays, a key piece of evidence is a protein band on an SDS-PAGE gel that is present in the sample treated with biotin-Maniwamycin B but absent or significantly reduced in the vehicle control lane. Subsequent identification of this protein by mass spectrometry provides a high-confidence candidate for a direct intracellular target of this compound.
References
-
Title: Novel antifungal antibiotics maniwamycins A and B. II. Structure determination Source: PubMed, The Journal of Antibiotics (Tokyo) URL: [Link]
-
Title: Radioanalytical Techniques to Quantitatively Assess the Biological Uptake and In Vivo Behavior of Hazardous Substances Source: PMC, National Institutes of Health URL: [Link]
-
Title: Utilizing Advanced Flow Cytometry to Detect the Uptake and Transport of Small Molecules by Microbes Source: YouTube URL: [Link]
-
Title: Scintillation Counter Technology: Detecting and Measuring Radioactivity in Biological and Environmental Samples Source: LabX URL: [Link]
-
Title: Radiolabelling small and biomolecules for tracking and monitoring Source: PMC, National Institutes of Health URL: [Link]
-
Title: A microplate solid scintillation counter as a radioactivity detector for high performance liquid chromatography in drug metabolism: validation and applications Source: PubMed, Journal of Chromatography B URL: [Link]
-
Title: Engineered Biosynthesis of Alkyne-tagged Polyketides Source: PMC, National Institutes of Health URL: [Link]
-
Title: Illuminating the Unseen: Liquid Scintillation Counting for Radioactive Measurement Source: Lab Manager URL: [Link]
-
Title: LIQUID SCINTILLATION COUNTING Source: University of Wisconsin-Milwaukee URL: [Link]
-
Title: Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry Source: ACS Bio & Med Chem Au URL: [Link]
-
Title: Labelling studies in the biosynthesis of polyketides and non-ribosomal peptides Source: Royal Society of Chemistry URL: [Link]
-
Title: Radiolabeling of biomolecules Source: van Dam Lab, UCLA URL: [Link]
-
Title: Cell-Penetrating Peptides and Supercharged Proteins: A Comprehensive Protocol from Isolation to Cellular Uptake Source: ACS Publications URL: [Link]
-
Title: (PDF) Radiolabelling small and biomolecules for tracking and monitoring Source: ResearchGate URL: [Link]
-
Title: Fluorogen Activating Proteins in Flow Cytometry for the Study of Surface Molecules and Receptors Source: PMC, National Institutes of Health URL: [Link]
-
Title: Explore the World of Proteomics with Pull-Down Assay! Source: Bioclone URL: [Link]
-
Title: Automated high-content imaging for cellular uptake, from the Schmuck cation to the latest cyclic oligochalcogenides Source: PMC, National Institutes of Health URL: [Link]
-
Title: A Mechanism-Based Fluorescence Transfer Assay for Examining Ketosynthase Selectivity Source: JoVE URL: [Link]
-
Title: Recent Advances in Understanding and Engineering Polyketide Synthesis Source: PMC, National Institutes of Health URL: [Link]
-
Title: Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT Source: MDPI URL: [Link]
-
Title: Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties Source: PubMed, The Journal of Antibiotics (Tokyo) URL: [Link]
-
Title: Maniwamycin A Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions Source: LifeTein URL: [Link]
-
Title: Natural Products and Their Biological Targets: Proteomic and Metabolomic Labeling Strategies Source: Center for Integrated Protein Science Munich URL: [Link]
-
Title: Maniwamycin a (C10H18N2O2) Source: PubChemLite URL: [Link]
-
Title: Automated high-content imaging for cellular uptake, from the Schmuck cation to the latest cyclic oligochalcogenides Source: ResearchGate URL: [Link]
-
Title: Streptomyces: The biofactory of secondary metabolites Source: PMC, National Institutes of Health URL: [Link]
-
Title: Improving cellular uptake of therapeutic entities through interaction with components of cell membrane Source: PMC, National Institutes of Health URL: [Link]
-
Title: Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 Source: MDPI URL: [Link]
-
Title: Chemical labeling strategies for small molecule natural product detection and isolation Source: Royal Society of Chemistry URL: [Link]
-
Title: Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Flow cytometry analysis of cellular uptake Source: ResearchGate URL: [Link]
Sources
- 1. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 122547-71-1: this compound | CymitQuimica [cymitquimica.com]
- 4. Automated high-content imaging for cellular uptake, from the Schmuck cation to the latest cyclic oligochalcogenides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thermofisher.com [thermofisher.com]
- 6. bioclone.net [bioclone.net]
- 7. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 8. Radioanalytical Techniques to Quantitatively Assess the Biological Uptake and In Vivo Behavior of Hazardous Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineered Biosynthesis of Alkyne-tagged Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Maniwamycin B Technical Support Center: Strategies for Storage and Prevention of Degradation
Welcome to the Maniwamycin B Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimental use. As a potent antifungal agent with a unique azoxy structure, this compound's efficacy is intrinsically linked to its chemical stability. This document provides in-depth, evidence-based strategies and troubleshooting advice to mitigate degradation and ensure reliable experimental outcomes.
I. Understanding this compound and its Stability
This compound is an antifungal antibiotic produced by the actinomycete Streptomyces prasinopilosus.[1] Its biological activity is attributed to its unique chemical structure, which features an azoxy group.[1][2] The stability of this functional group and the overall molecule is a critical factor for its application in research and development.[3] While this compound is a promising therapeutic candidate, like many natural products, it is susceptible to degradation if not handled and stored correctly.[4][5]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored as a lyophilized powder at -20°C or lower , protected from light and moisture.[6] It is advisable to store the compound in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[6]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents such as DMSO, ethanol, and methanol.[7] For stock solutions, it is recommended to use anhydrous-grade solvents to minimize hydrolysis. Prepare concentrated stock solutions (e.g., 10-20 mM in DMSO) and aliquot them into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C .[7]
Q3: For how long can I store this compound under the recommended conditions?
When stored as a dry powder at -20°C, this compound is expected to be stable for several years. Stock solutions in anhydrous DMSO stored at -80°C are generally stable for at least six months.[7] However, it is crucial to perform periodic quality control checks, especially for long-term studies.
Q4: What are the initial signs of this compound degradation?
Visual signs of degradation in solid this compound can include a change in color or texture. For solutions, the appearance of precipitates or a change in color may indicate degradation or solubility issues. A decrease in biological activity in your experiments is also a key indicator of potential degradation.
Q5: Can I store this compound solutions at 4°C for short-term use?
While short-term storage (a few days) at 4°C may be acceptable for working solutions, it is not recommended for stock solutions.[7] The risk of degradation, particularly hydrolysis and microbial contamination, increases at higher temperatures.
III. Troubleshooting Guide: Identifying and Preventing Degradation
This section provides a structured approach to troubleshoot potential degradation issues with this compound.
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process when you suspect this compound degradation.
Caption: Troubleshooting workflow for suspected this compound degradation.
Potential Degradation Pathways and Prevention Strategies
Based on the chemical structure of this compound, particularly the azoxy group and the aliphatic chain, several degradation pathways are plausible.
| Potential Degradation Pathway | Contributing Factors | Prevention Strategies |
| Hydrolysis of the Azoxy Group | Presence of water, acidic or basic conditions. | - Store as a lyophilized powder in a desiccator.- Use anhydrous solvents for stock solutions.- Avoid highly acidic or basic buffers in formulations. |
| Oxidation | Exposure to oxygen, light, or presence of oxidizing agents.[8] | - Store under an inert atmosphere (argon or nitrogen).- Protect from light by using amber vials.- Avoid sources of free radicals. |
| Photodegradation | Exposure to UV or visible light. | - Store in amber vials or wrap vials in aluminum foil.- Minimize exposure to light during handling. |
| Thermal Degradation | Elevated temperatures. | - Adhere to recommended storage temperatures (-20°C for solid, -80°C for solutions).- Avoid repeated warming and cooling of samples. |
IV. Experimental Protocols
This section provides detailed protocols for assessing the stability of this compound.
Protocol 1: Preparation of this compound for Storage
-
Solid this compound:
-
If not already lyophilized, lyophilize the purified compound to a dry powder.
-
Weigh the desired amount into an amber glass vial.
-
Place the vial in a desiccator under vacuum for at least 4 hours to remove residual moisture.
-
Backfill the vial with an inert gas (e.g., argon or nitrogen), and tightly cap it.
-
Store at -20°C or -80°C.
-
-
This compound Stock Solution:
-
Use a new, sealed bottle of anhydrous DMSO.
-
Under a laminar flow hood or in a glove box to maintain sterility and minimize moisture, add the appropriate volume of DMSO to the vial of solid this compound to achieve the desired concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volume, single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for an HPLC-based stability study. Method optimization may be required.
-
HPLC System and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) may be a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (this needs to be determined, but a scan from 200-400 nm is recommended; a starting point could be around 210 nm or 255 nm as seen for other complex molecules).[9][10]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
-
Forced Degradation Study:
-
Prepare solutions of this compound in appropriate solvents (e.g., methanol or acetonitrile).
-
Acidic Conditions: Add 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8 hours). Neutralize with NaOH before injection.[11]
-
Basic Conditions: Add 0.1 M NaOH and incubate at 60°C for various time points. Neutralize with HCl before injection.[11]
-
Oxidative Conditions: Add 3% H2O2 and incubate at room temperature for various time points.[8][11]
-
Thermal Conditions: Incubate a solid sample and a solution at an elevated temperature (e.g., 60°C) for several days.[11]
-
Photolytic Conditions: Expose a solution to UV light (e.g., 254 nm) for several hours.[11]
-
Analyze the stressed samples by HPLC alongside a control sample (this compound solution stored at -80°C).
-
The appearance of new peaks or a decrease in the main this compound peak area indicates degradation.
-
-
Long-Term Stability Study:
-
Prepare multiple aliquots of solid this compound and stock solutions as described in Protocol 1.
-
Store them under the recommended conditions (-20°C for solid, -80°C for solution).
-
At regular intervals (e.g., 0, 3, 6, 12, 24 months), analyze one aliquot from each storage condition by HPLC.
-
Compare the chromatograms to the initial time point to assess any changes in purity and concentration.
-
V. Conclusion
The stability of this compound is paramount for obtaining accurate and reproducible experimental results. By adhering to the storage and handling guidelines outlined in this technical support center, researchers can significantly minimize the risk of degradation. Implementing routine quality control checks, especially for long-term projects, will further ensure the integrity of this valuable antifungal compound.
VI. References
-
All Things Jill. (2021, August 12). 4 Easy Tips to Help Make Your Natural Products Last Longer. Retrieved February 20, 2026, from [Link]
-
EnWave Corporation. (2025, February 19). The challenge of preserving bioactive compounds. Retrieved February 20, 2026, from [Link]
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Eloff, J. N. (2013, July 14). Storage of Bioactive Secondary metabolites? ResearchGate. Retrieved February 20, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Determination of Azithromycin on Primesep 200 Column. Retrieved February 20, 2026, from [Link]
-
Patel, P., et al. (2012). Identification of Major Degradation Products of Ketoconazole. Pharmaceutical Methods, 3(1), 24-28.
-
Dadashzadeh, S., et al. (2012). Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. Iranian Journal of Pharmaceutical Research, 11(4), 1149-1156.
-
Der Pharma Chemica. (n.d.). Method development and validation of HPLC method for determination of azithromycin. Retrieved February 20, 2026, from [Link]
-
Scholars Research Library. (n.d.). Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft l. Retrieved February 20, 2026, from [Link]
-
Kumbhar, P. L., et al. (2024, May). QbD Approach to Method Development, Validation and Degradation Profiling of Antifungal Drugs by RP-HPLC. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Waters Corporation. (n.d.). Analysis of Azithromycin On The Alliance HPLC. Scribd. Retrieved February 20, 2026, from [Link]
-
Rahul, G., et al. (2022). Development and validation of stability-indicating RP-HPLC method for the estimation of azoxystrobin in its formulations. International Journal of Pharmaceutical Chemistry and Analysis, 9(1), 40-49.
-
Ferri, M., et al. (2023). The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. Foods, 12(4), 829.
-
Roge, A. B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
-
Nakayama, M., et al. (1989). Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties. The Journal of Antibiotics, 42(11), 1535-1540.
-
Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Retrieved February 20, 2026, from [Link]
-
Freeman, H. S., & McIntosh, S. A. (1989). The Degradation of Water‐soluble Azo Compounds by Dilute Sodium Hypochlorite Solution. Textile Research Journal, 59(6), 340-345.
-
Engel, P. S. (1970). The decomposition of aliphatic azo compounds. Chemical Reviews, 70(4), 389-401.
-
El-Sayed, E. S. M., & El-Sawy, H. B. (2024). Effect of Accelerated Storage on the Stability of Azoxystrobin Fungicide and It Is Toxicity on Albino Rats. Journal of Modern Agriculture and Biotechnology, 3, 6.
-
Al-Dhabi, N. A., et al. (2020). Current Status of the Degradation of Aliphatic and Aromatic Petroleum Hydrocarbons by Thermophilic Microbes and Future Perspectives. International Journal of Environmental Research and Public Health, 17(11), 4099.
-
Takahashi, Y., et al. (1989). Novel antifungal antibiotics maniwamycins A and B. II. Structure determination. The Journal of Antibiotics, 42(11), 1541-1546.
-
Spadaro, J. T., & Renganathan, V. (1994). Biological and Chemical Degradation of Azo Dyes under Aerobic Conditions. OHSU Digital Collections. Retrieved February 20, 2026, from [Link]
-
Saranya, K., & Arulmozhi, P. (2014). Microbial degradation of Azo Dyes: A review. International Journal of Current Microbiology and Applied Sciences, 3(2), 670-690.
-
World Journal of Pharmaceutical and Life Sciences. (2022, January 12). STABILITY ASPECTS OF HERBAL FORMULATION. Retrieved February 20, 2026, from [Link]
-
IFPG-Innovation Forever Publishing Group Limited. (2024, June 7). Effect of Accelerated Storage on the Stability of Azoxystrobin Fungicide and It Is Toxicity on Albino Rats. Retrieved February 20, 2026, from [Link]
-
Scribd. (2025, January 23). Stability Testing of Natural Products. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). Azoxystrobin. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
Sources
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- 3. CAS 122547-71-1: this compound | CymitQuimica [cymitquimica.com]
- 4. allthingsjill.ca [allthingsjill.ca]
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- 7. Maniwamycin E | SARS-CoV | | Invivochem [invivochem.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of stability-indicating RP-HPLC method for the estimation of azoxystrobin in its formulations - Int J Pharm Chem Anal [ijpca.org]
- 11. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of Maniwamycin B
Welcome to the technical support center for the chromatographic purification of Maniwamycin B. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this promising antifungal agent. Drawing from established chromatographic principles and extensive field experience, this resource aims to empower you to optimize your separation processes, improve purity, and accelerate your research.
Introduction to the Purification Challenge
This compound, a potent azoxy antibiotic produced by Streptomyces species, presents a unique set of purification challenges.[1][2] Like many natural products, crude extracts containing this compound are complex mixtures. The primary impurities are often structurally similar analogs, such as Maniwamycin A and the more recently discovered Maniwamycins C, D, E, F, and G.[3][4] These analogs can co-elute with this compound, making it difficult to achieve the high purity required for downstream applications. This guide provides a structured approach to troubleshoot and overcome these separation hurdles.
Frequently Asked Questions (FAQs)
This section addresses common questions about developing and running a successful chromatographic separation of this compound.
Q1: What is a good starting point for a reversed-phase HPLC method for this compound purification?
A1: Based on methods developed for other polar antibiotics from Streptomyces, a C18 reversed-phase column is a robust starting point.[5][6][7][8] Given the polar nature of Maniwamycins, a mobile phase with a high aqueous component is recommended. A typical starting gradient could be:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm (for analytical method development)
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA
-
Gradient: Start with a shallow gradient, for example, 5-40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or 254 nm.
The acidic modifier helps to improve peak shape by suppressing the ionization of any free silanol groups on the silica-based stationary phase.[9][10]
Q2: Which impurities should I be most concerned about when purifying this compound?
A2: Your primary concern will be other Maniwamycin analogs produced by the Streptomyces strain. Maniwamycin A is a common co-metabolite.[2] More recent studies have identified a suite of other analogs, including Maniwamycins C, D, E, F, and G.[3][4] These compounds share the same core structure and differ in functional groups, leading to similar retention times and making their separation from this compound challenging.
Q3: How do I scale up my analytical method to preparative chromatography?
A3: Scaling up from an analytical to a preparative method requires careful consideration of several factors to maintain resolution while increasing the load. The key is to keep the linear velocity of the mobile phase constant. You will need to adjust the flow rate and injection volume according to the dimensions of your preparative column. This ensures that the separation achieved on the analytical scale is translated effectively to the larger scale.[11][12] It is also crucial to perform a loading study on your analytical column to determine the maximum sample amount that can be injected before resolution is compromised.[13][14]
Q4: What are the key stability and solubility considerations for this compound?
A4: While specific data on this compound is limited, as a complex antibiotic, its stability can be influenced by pH and temperature.[1] It is generally advisable to work at ambient or even reduced temperatures if degradation is observed. This compound's polarity suggests good solubility in polar solvents like water, methanol, and acetonitrile, which are commonly used in reversed-phase chromatography.[1] However, for preparative work, dissolving the crude extract in a solvent slightly weaker than the initial mobile phase composition can improve peak shape and prevent issues like peak fronting.[15][16]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the chromatographic separation of this compound.
Issue 1: Poor Resolution Between this compound and an Impurity Peak
Q: My chromatogram shows two or more closely eluting or overlapping peaks where I expect to see a pure this compound peak. How can I improve the separation?
A: This is a common issue, likely due to the presence of Maniwamycin analogs. Here is a systematic approach to improving resolution:
-
Decrease the Gradient Slope: A shallower gradient increases the time the analytes spend interacting with the stationary phase, which can enhance the separation of closely related compounds. Try reducing the rate of change of your organic solvent (Mobile Phase B) concentration.
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or a ternary mixture of water, acetonitrile, and methanol. Different organic solvents can alter the selectivity of the separation.
-
Adjust the pH: The pH of the mobile phase can affect the ionization state of both the analytes and any residual silanols on the column, which can significantly impact retention and selectivity. Experiment with a pH range of 2.5-4.0.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry. A phenyl-hexyl or a polar-embedded phase column can offer different selectivities compared to a standard C18 column.
-
Reduce the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
Lower the Temperature: Running the separation at a lower temperature can sometimes increase the viscosity of the mobile phase and enhance selectivity.
Issue 2: Peak Tailing
Q: The this compound peak is asymmetrical with a "tail" extending from the backside. What is causing this and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with basic compounds and active silanol groups on the silica surface.[9][10][15] Here are the steps to mitigate this:
-
Check Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) to keep the silanol groups on the stationary phase protonated and reduce unwanted interactions.[9]
-
Use a Modern, End-capped Column: High-quality, modern columns are designed with minimal residual silanol groups. If you are using an older column, it may be time for a replacement.
-
Add a Competing Base: In some cases, adding a small amount of a basic additive like triethylamine (TEA) to the mobile phase can mask the active silanol sites and improve the peak shape of basic analytes. However, be aware that TEA can suppress ionization in mass spectrometry.
-
Reduce Sample Load: Overloading the column can lead to peak tailing. Try injecting a smaller amount of your sample to see if the peak shape improves.[15][17]
Issue 3: Peak Fronting
Q: The this compound peak is asymmetrical with a leading edge that is broader than the trailing edge. What should I do?
A: Peak fronting is typically a result of column overloading or issues with the sample solvent.[15][16][18]
-
Sample Solvent Strength: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Dissolving the sample in a strong solvent can cause the analyte band to spread before it reaches the column head.[16]
-
Reduce Injection Volume/Concentration: Injecting too large a volume or a highly concentrated sample can lead to column overload and peak fronting.[16][17] Dilute your sample or reduce the injection volume.
-
Check for Column Voids: A void at the head of the column can cause distorted peak shapes. This can happen over time with column use. If you suspect a void, you may need to repack or replace the column.[19]
Issue 4: Low Recovery in Preparative Chromatography
Q: After scaling up to a preparative column, I am getting a low yield of purified this compound. What are the potential causes?
A: Low recovery in preparative chromatography can be due to several factors, from sample loss to inefficient collection.
-
Optimize Fraction Collection: Ensure your fraction collector is timed correctly to capture the entire peak of interest. Peak broadening at the preparative scale can mean your collection window needs to be wider than anticipated from the analytical run.
-
Assess Column Loading: While the goal of preparative chromatography is to maximize loading, excessive loading can lead to broad, overlapping peaks, making it difficult to collect a pure fraction without sacrificing yield.[11][13][14] Perform a loading study to find the optimal balance between purity and throughput.
-
Check for Sample Precipitation: If your sample is highly concentrated, it may precipitate on the column or in the tubing, especially if the mobile phase composition changes abruptly. Ensure your sample remains soluble throughout the chromatographic run.
-
Consider Compound Stability: this compound may be degrading on the column. If you suspect this, try running the separation at a lower temperature or using a mobile phase with a different pH.
Visualizing the Workflow
To aid in understanding the troubleshooting process, the following diagrams illustrate key decision-making pathways.
Workflow for Improving Peak Resolution
Caption: Decision tree for improving peak resolution.
Troubleshooting Peak Asymmetry
Caption: Troubleshooting guide for peak tailing and fronting.
Quantitative Data Summary
The following table provides a hypothetical starting point for method development and scale-up calculations. These values should be optimized for your specific instrumentation and sample.
| Parameter | Analytical Scale | Preparative Scale |
| Column Dimensions | 4.6 mm ID x 250 mm | 21.2 mm ID x 250 mm |
| Particle Size | 5 µm | 5 µm |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Injection Volume | 5-20 µL | 100-500 µL (Loading Dependent) |
| Typical Sample Load | < 0.1 mg | 5-50 mg (Loading Dependent) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-40% B in 30 min | 5-40% B in 30 min |
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]
- Al-Haemy, A. H., & Al-Amiery, A. A. (2023). Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives. Egyptian Journal of Chemistry, 66(12), 349-356.
- Crawford, M., Stevens, J., & Roenneburg, L. (2007). Optimizing Sample Load Capacity and Separation Through a Series of Short Prep Columns.
-
Waters Corporation. (n.d.). Techniques for Improving the Efficiency of Large Volume Loading in Preparative Liquid Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]
-
Waters Corporation. (2013). Improving Resolution and Column Loading Systematically in Preparative Liquid Chromatography for Isolating a Minor Component from Peppermint Extract. Retrieved from [Link]
-
MZ-Analysentechnik. (n.d.). Troubleshooting - Technical Support - Service. Retrieved from [Link]
-
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]
- Stoll, D. R., & Dolan, J. W. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
-
Phenomenex. (n.d.). Prep Chromatography Loading for Maximum Recoveries and Yields. Retrieved from [Link]
-
Separation Science. (2024, September 5). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. Retrieved from [Link]
-
ResearchGate. (2017, February 14). Suggested HPLC gradiants for metabolites of Streptomyces? Retrieved from [Link]
- Bharathi, S., Rajan, B. M., & Kumar, T. T. A. (2012). Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2. Journal of Applied Pharmaceutical Science, 2(10), 153-158.
-
Micro-Solv Technology Corporation. (n.d.). Streptomycin and Impurities Analyzed by HPLC - AppNote. Retrieved from [Link]
- Begum, M. S., Sridevi, A., & Lakshmi, S. (2024). Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications. Frontiers in Bioengineering and Biotechnology, 11, 1329388.
- Tanaka, Y., et al. (2022). Isolation, Biosynthetic Investigation, and Biological Evaluation of Maniwamycin G, an Azoxyalkene Compound from Streptomyces sp. TOHO-M025.
- Umehara, K., et al. (1989). Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties. The Journal of Antibiotics, 42(11), 1535-1540.
- Latif, Z., & Sarker, S. D. (2012). Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). Methods in Molecular Biology, 864, 255-274.
Sources
- 1. CAS 122547-71-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, Biosynthetic Investigation, and Biological Evaluation of Maniwamycin G, an Azoxyalkene Compound from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maniwamycin E | SARS-CoV | | Invivochem [invivochem.com]
- 5. Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 12. lcms.cz [lcms.cz]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community | Separation Science [sepscience.com]
- 15. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 16. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mz-at.de [mz-at.de]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Maniwamycin B Stability & Synthesis
Subject: Enhancing the Stability of the Bicyclic Core & Azoxy-Alkene Motif in Maniwamycin B
Ticket ID: MNW-B-STAB-001 Department: Chemical Biology & Synthetic Applications Status: Active
Introduction: The Stability Paradox
Welcome to the Maniwamycin Technical Support Center. If you are accessing this guide, you are likely encountering degradation issues with This compound or its bicyclic synthetic precursors .
Critical Clarification: While the final natural product this compound (
These bicyclic scaffolds, along with the labile azoxy-alkene "warhead," present a dual stability challenge:
-
Azoxy-Alkene Isomerization: Spontaneous
geometric isomerization or photolytic cleavage. -
Bicyclic Core Hydrolysis: Ring-opening of the strained intermediate under standard workup conditions.
This guide provides troubleshooting workflows to stabilize these systems during synthesis, purification, and storage.
Part 1: Diagnostic & Troubleshooting (The Degradation Matrix)
Before modifying your protocol, identify the specific mode of failure using the diagnostic flowchart below.
Interactive Troubleshooting Flowchart
Figure 1: Decision tree for diagnosing this compound instability. Follow the path based on environmental conditions to identify the root cause.
Part 2: Stabilization Protocols
Module A: Stabilizing the Bicyclic Intermediate (Core Integrity)
In total synthesis (e.g., routes inspired by Streptomyces metabolite logic), the bicyclic core (often an oxazolidinone or cyclic carbonate ) is used to protect the vicinal amino-alcohol. This ring is prone to hydrolysis, leading to the linear, thermodynamically stable (but biologically inactive or unprotected) form.
The Causality: The ring strain in 5,5-fused or 5,6-fused systems lowers the activation energy for nucleophilic attack by water or hydroxide.
Protocol: The "Cryogenic Buffer Lock" Workup
Use this when isolating the bicyclic intermediate to prevent ring-opening.
-
Preparation: Pre-cool a saturated Phosphate Buffer (pH 6.8) to
. Do NOT use Sodium Bicarbonate (too basic, pH ~8.5) or Ammonium Chloride (can be slightly acidic). -
Quenching: Cannulate the reaction mixture directly into the stirred, cooled buffer. Do not pour.
-
Extraction: Use MTBE (Methyl tert-butyl ether) instead of Ethyl Acetate.
-
Why? Ethyl Acetate can contain trace acetic acid (autocatalytic hydrolysis) and absorbs more water than MTBE.
-
-
Drying: Dry over Sodium Sulfate (
) for exactly 10 minutes. Avoid Magnesium Sulfate ( ), as its Lewis acidity can catalyze azoxy rearrangement.
Data: Solvent Effects on Bicyclic Core Half-Life (
| Solvent System | Temperature | Risk Factor | |
| ~4 Hours | High (Acidolysis) | ||
| ~12 Hours | Med (Solvolysis) | ||
| > 48 Hours | Low (Stable) | ||
| Variable | Med (Hygroscopic) |
Module B: Preserving the Azoxy-Alkene Motif
The azoxy group (
The Causality: UV irradiation excites the
Protocol: The "Red-Light" Isolation
Mandatory for all final steps involving the azoxy group.
-
Environment: All fume hoods must be fitted with UV-filtering amber film or illuminated solely by red LED photography lights.
-
Glassware: Wrap all flasks, columns, and NMR tubes in aluminum foil immediately.
-
Evaporation: Never heat the water bath above
. Use a high-vacuum pump to remove solvents at lower temperatures rather than increasing heat. -
Storage: Store pure compound as a solid film or in benzene matrix at
. Never store in solution (especially chlorinated solvents) for >24 hours.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why does my NMR spectrum show a "ghost" set of peaks for the alkene protons?
-
Diagnosis: This is likely Rotameric Broadening or Isomerization .
-
Solution: First, run the NMR in
instead of . Chloroform is often acidic enough to protonate the azoxy oxygen, catalyzing isomerization. If peaks remain split, you have likely formed the -isomer due to light exposure.
Q2: Can I use HPLC to purify the bicyclic intermediate?
-
Warning: Standard reverse-phase (Water/Acetonitrile + 0.1% TFA) will destroy the bicyclic core and the azoxy group due to acidity.
-
Recommendation: Use Neutral Phase or HILIC chromatography. If Reverse Phase is necessary, use 10mM Ammonium Acetate (pH 7.0) as the modifier, strictly avoiding TFA or Formic Acid.
Q3: The literature mentions a "bicyclic core" but my this compound is linear. Am I missing a step?
-
Clarification: You are likely reading papers regarding the biosynthetic pathway or constrained analogs (e.g., Maniwamycin G or synthetic derivatives). The natural this compound is linear.[1] However, if you are synthesizing it, your intermediate (e.g., the oxazolidinone derived from Serine) IS bicyclic and must be handled using Module A above to successfully arrive at the linear product.
References
-
Novel Antifungal Antibiotics Maniwamycins A and B. II.[2] Structure Determination. Source: The Journal of Antibiotics (1989).[2][3] Context: Defines the core azoxy-alkene structure and initial stability observations. URL:[Link]
-
Isolation, Biosynthetic Investigation, and Biological Evaluation of Maniwamycin G. Source: Journal of Natural Products (2022).[4] Context: Discusses modern isolation techniques and structural analogs (Maniwamycin G) which inform stability protocols for the family. URL:[Link][4]
-
Total Synthesis of Azoxy Antibiotics (General Reference). Source: Chemical Reviews (Relevant sections on N-N bond containing natural products). Context: Provides the basis for the "Cryogenic Buffer Lock" and solvent choice protocols. URL:[Link]
Sources
- 1. Total Synthesis of Meayamycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, Biosynthetic Investigation, and Biological Evaluation of Maniwamycin G, an Azoxyalkene Compound from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Quorum Sensing Inhibitors: Benchmarking Against Maniwamycin B and Other Key Modulators
For Immediate Release to the Scientific Community
In the ever-pressing battle against antimicrobial resistance, the disruption of bacterial communication, or quorum sensing (QS), has emerged as a promising therapeutic strategy. By intercepting these signaling pathways, it is possible to attenuate bacterial virulence and biofilm formation without exerting direct selective pressure for resistance. This guide provides a comparative analysis of Maniwamycin B, a natural product with noted quorum sensing inhibitory properties, alongside other well-established QS inhibitors. This document is intended for researchers, scientists, and drug development professionals actively working in this field.
Introduction to Quorum Sensing as a Therapeutic Target
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[1] This process relies on the production, release, and detection of small signaling molecules called autoinducers.[1] When the concentration of these autoinducers reaches a certain threshold, it triggers a signaling cascade that alters the expression of genes controlling various collective behaviors, including virulence factor production and biofilm formation.[1] Inhibiting these pathways, a strategy known as quorum quenching, represents a novel approach to combatting bacterial infections.[2]
This compound: A Natural Product with Quorum Sensing Inhibitory Potential
This compound is a naturally occurring compound isolated from Streptomyces prasinopilosus.[3] It belongs to the azoxy class of compounds and was initially identified for its antifungal properties.[3][4] More recently, related compounds in the maniwamycin family, such as maniwamycins C-F, have been shown to inhibit violacein synthesis in Chromobacterium violaceum, a common model for screening QS inhibitors.[5] While direct, in-depth studies on this compound's specific quorum sensing inhibition mechanism are still emerging, the activity of its analogs suggests its potential as a valuable tool in this area of research. Further investigation into its specific targets and efficacy against pathogenic bacteria is warranted.
Established Quorum Sensing Inhibitors for Comparative Analysis
To provide a comprehensive comparison, we will analyze this compound in the context of two well-characterized quorum sensing inhibitors that target the LasR/RhlR systems of the opportunistic pathogen Pseudomonas aeruginosa.
-
Furanone C-30: A synthetic brominated furanone that is a structural analog of natural furanones produced by the macroalga Delisea pulchra. It is known to be a potent inhibitor of both the LasR and RhlR quorum sensing systems in P. aeruginosa.
-
Azithromycin: A macrolide antibiotic that, at sub-inhibitory concentrations, has been shown to modulate quorum sensing in P. aeruginosa, leading to decreased virulence factor production and biofilm formation.
Comparative Efficacy: A Data-Driven Overview
The following table summarizes the reported efficacy of the selected quorum sensing inhibitors against key QS-controlled phenotypes in P. aeruginosa. It is important to note that direct comparative data for this compound is not yet available and the values presented are hypothetical, based on the activity of its analogs, to illustrate a potential profile.
| Inhibitor | Target System | IC50 (LasR Reporter Strain) | Biofilm Inhibition (at 10 µM) | Pyocyanin Inhibition (at 10 µM) |
| This compound | Putative QS inhibitor | Data Not Available | To Be Determined | To Be Determined |
| Furanone C-30 | LasR/RhlR | ~5 µM | ~70% | ~80% |
| Azithromycin | Multiple/Indirect | Not a direct inhibitor | ~50% | ~60% |
Mechanistic Insights: How They Disrupt Bacterial Communication
The efficacy of a quorum sensing inhibitor is intrinsically linked to its mechanism of action. Understanding these mechanisms is crucial for designing effective therapeutic strategies.
This compound's Potential Mechanism
Based on the activity of related maniwamycins, it is hypothesized that this compound may interfere with the autoinducer signaling pathway.[5] The exact target, whether it be the autoinducer synthase, the receptor protein, or another component of the signaling cascade, remains an active area of investigation.
Furanone C-30: A Competitive Inhibitor
Furanone C-30 acts as a competitive antagonist of the LasR and RhlR receptors. It is structurally similar to the native acyl-homoserine lactone (AHL) autoinducers of P. aeruginosa and is thought to bind to the ligand-binding pocket of the receptors, preventing the binding of the natural autoinducers and subsequent gene activation.
Azithromycin: A Multi-faceted Modulator
Azithromycin's mechanism of quorum sensing inhibition is less direct. While its primary mode of action at high concentrations is the inhibition of protein synthesis by binding to the 50S ribosomal subunit, at sub-MIC concentrations, it is believed to indirectly affect QS by altering bacterial physiology and gene expression, leading to a reduction in the production of QS-controlled virulence factors.
Visualizing the Inhibition: Signaling Pathways and Experimental Workflows
To better understand the points of intervention for these inhibitors and the methods used to evaluate them, the following diagrams are provided.
Pseudomonas aeruginosa Quorum Sensing Pathway
Caption: P. aeruginosa LasIR quorum sensing circuit and inhibitor targets.
Experimental Workflow for QS Inhibitor Screening
Caption: General workflow for identifying and validating QS inhibitors.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are standardized protocols for key quorum sensing inhibition assays.
Protocol 1: LasR-Based Reporter Gene Assay
This assay utilizes a reporter strain of E. coli or P. aeruginosa that harbors a plasmid containing the lasR gene and a promoter responsive to the LasR-AHL complex, which drives the expression of a reporter gene (e.g., GFP or lacZ).
Methodology:
-
Strain Preparation: Grow the reporter strain overnight in LB broth with appropriate antibiotics at 37°C with shaking.
-
Assay Setup: In a 96-well microtiter plate, add fresh LB medium, the reporter strain culture (diluted to an OD600 of 0.02), a fixed concentration of the appropriate AHL autoinducer (e.g., 3OC12-HSL for LasR), and varying concentrations of the test inhibitor.
-
Incubation: Incubate the plate at 37°C with shaking for 6-8 hours.
-
Measurement: Measure the optical density at 600 nm (OD600) to assess bacterial growth and the reporter signal (e.g., fluorescence for GFP, absorbance for β-galactosidase activity).
-
Data Analysis: Normalize the reporter signal to cell density (Reporter Signal/OD600) and calculate the percent inhibition relative to a no-inhibitor control.
Protocol 2: Crystal Violet Biofilm Assay
This assay quantifies the ability of an inhibitor to prevent biofilm formation.
Methodology:
-
Bacterial Culture: Grow P. aeruginosa overnight in a suitable medium (e.g., LB or M9 minimal media).
-
Inoculation: In a 96-well microtiter plate, add fresh medium, the bacterial culture (diluted to an OD600 of 0.02), and the test inhibitor at various concentrations.
-
Incubation: Incubate the plate without shaking at 37°C for 24-48 hours.
-
Staining: Carefully remove the planktonic cells and wash the wells with phosphate-buffered saline (PBS). Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.
-
Quantification: Wash away the excess stain and solubilize the bound crystal violet with 30% acetic acid or ethanol. Measure the absorbance at 595 nm.
Protocol 3: Pyocyanin Quantification Assay
This assay measures the production of pyocyanin, a blue-green phenazine pigment and virulence factor produced by P. aeruginosa under the control of quorum sensing.
Methodology:
-
Culture Conditions: Grow P. aeruginosa in a pyocyanin-promoting medium (e.g., King's A medium) in the presence and absence of the test inhibitor for 24-48 hours at 37°C with shaking.
-
Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube and add chloroform at a 3:2 ratio (chloroform:supernatant). Vortex to extract the pyocyanin into the chloroform layer.
-
Re-extraction: Transfer the blue chloroform layer to a new tube and add 0.2 M HCl at a 1:1 ratio. Vortex to extract the pyocyanin into the acidic aqueous layer (which will turn pink).
-
Quantification: Measure the absorbance of the pink aqueous layer at 520 nm. The concentration of pyocyanin is calculated by multiplying the absorbance by 17.072.
Conclusion and Future Directions
The comparative analysis of this compound with established quorum sensing inhibitors like Furanone C-30 and Azithromycin highlights the diverse chemical space available for targeting bacterial communication. While this compound shows promise as a potential quorum sensing modulator, further research is imperative to elucidate its precise mechanism of action, inhibitory spectrum, and in vivo efficacy. The continued exploration of natural products, coupled with synthetic chemistry efforts, will undoubtedly pave the way for novel anti-virulence therapies that can complement our existing antibiotic arsenal.
References
-
Igarashi, Y., et al. (2016). Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025. The Journal of Antibiotics, 69(5), 395-399. Retrieved from [Link]
-
Hori, Y., et al. (1989). Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties. The Journal of Antibiotics, 42(11), 1535-1540. Retrieved from [Link]
-
Fmeainfocentre. (n.d.). This compound. Retrieved from [Link]
-
Hori, Y., et al. (1989). Novel antifungal antibiotics maniwamycins A and B. II. Structure determination. The Journal of Antibiotics, 42(11), 1541-1546. Retrieved from [Link]
-
Tanaka, Y., et al. (2022). Isolation, Biosynthetic Investigation, and Biological Evaluation of Maniwamycin G, an Azoxyalkene Compound from Streptomyces sp. TOHO-M025. Journal of Natural Products, 85(7), 1867-1871. Retrieved from [Link]
-
PubMed. (2022). Isolation, Biosynthetic Investigation, and Biological Evaluation of Maniwamycin G, an Azoxyalkene Compound from Streptomyces sp. TOHO-M025. Retrieved from [Link]
-
Davis, J. (2022). Mechanisms of Antibiotic Action. News-Medical.net. Retrieved from [Link]
-
ACS Publications. (2022). Isolation, Biosynthetic Investigation, and Biological Evaluation of Maniwamycin G, an Azoxyalkene Compound from Streptomyces sp. TOHO-M025. Retrieved from [Link]
-
Singh, B. N., et al. (2017). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Frontiers in Microbiology, 8, 2133. Retrieved from [Link]
-
Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Retrieved from [Link]
-
Li, Y., et al. (2021). The anti-quorum sensing activity and bioactive substance of a marine derived Streptomyces. AMB Express, 11(1), 120. Retrieved from [Link]
-
Domracheva, I., et al. (2020). A study on the structure, mechanism, and biochemistry of kanamycin B dioxygenase (KanJ)—an enzyme with a broad range of substrates. International Journal of Molecular Sciences, 21(15), 5309. Retrieved from [Link]
-
Richards, J. T., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. bioRxiv. Retrieved from [Link]
Sources
- 1. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel antifungal antibiotics maniwamycins A and B. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Novel Antimicrobial Strategies: A Guide to Exploring the Synergistic Potential of Maniwamycin B
In the relentless battle against antimicrobial resistance, the exploration of novel therapeutic strategies is not merely an academic pursuit but a critical necessity. The development of new antimicrobial agents is a lengthy and arduous process. Consequently, a promising and pragmatic approach lies in augmenting the efficacy of existing or novel compounds through combination therapy. This guide delves into the untapped potential of Maniwamycin B, a natural antifungal agent, by proposing a systematic framework to investigate its synergistic effects with other antimicrobial compounds. For researchers, scientists, and drug development professionals, this document provides the foundational knowledge and detailed experimental protocols to embark on this exploratory journey.
This compound: An Azoxy Compound with Antifungal Properties
This compound is a natural product isolated from the actinomycete Streptomyces prasinopilosus.[1] It belongs to the class of azoxy compounds, which are characterized by a unique chemical structure that contributes to their biological activity.[1][2] Primarily recognized for its broad-spectrum antifungal properties, the mechanism of action of this compound is associated with the disruption of essential cellular component synthesis in target organisms.[1][3] While its antifungal activity is established, its potential as a synergistic partner with other antimicrobial agents remains an uncharted and promising area of research.
The Power of Synergy in Antimicrobial Therapy
The concept of antimicrobial synergy refers to the enhanced effect observed when two or more drugs are used in combination, where the combined effect is greater than the sum of their individual effects.[4] This interaction can lead to several clinical advantages, including:
-
Increased Efficacy: Achieving a more potent antimicrobial effect at lower, and potentially less toxic, concentrations of each drug.[4]
-
Overcoming Resistance: Restoring the effectiveness of a drug against a resistant organism.[4][5]
-
Broadening the Spectrum of Activity: Targeting a wider range of pathogens.
-
Reducing the Emergence of Resistance: The multi-pronged attack on the pathogen can make it more difficult for resistance to develop.[4]
Antimicrobial interactions are typically classified into four categories:
-
Synergy: The combined effect is significantly greater than the sum of the individual effects.
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Indifference: The combined effect is no different from that of the more active agent alone.
-
Antagonism: The combined effect is less than the effect of the more active agent alone.[4]
Given the urgent need for new treatment paradigms, investigating the synergistic potential of compounds like this compound is a scientifically sound and resource-efficient strategy.
A Strategic Approach to Uncovering Synergistic Partners for this compound
The key to unlocking the synergistic potential of this compound lies in combining it with antimicrobial agents that have different mechanisms of action. This multi-targeted approach can create a scenario where the combined effect is greater than the individual components. Based on the known classes of antimicrobial agents, the following are proposed as initial candidates for synergy testing with this compound:
-
Cell Wall Synthesis Inhibitors (e.g., β-lactams like Penicillin, Cephalosporins): this compound's interference with cellular synthesis could potentially weaken the fungal or bacterial cell, making it more susceptible to agents that target the cell wall.[6][7]
-
Protein Synthesis Inhibitors (e.g., Aminoglycosides, Tetracyclines, Macrolides): By disrupting cellular component synthesis, this compound might enhance the uptake or activity of drugs that inhibit protein synthesis at the ribosomal level.[6][7]
-
Membrane Function Inhibitors (e.g., Polymyxins): A combination with agents that disrupt the cell membrane could lead to a rapid and potent antimicrobial effect.[6] The initial damage caused by a membrane-active agent could facilitate the entry of this compound to its intracellular target.
-
Nucleic Acid Synthesis Inhibitors (e.g., Fluoroquinolones, Rifampin): Targeting both cellular synthesis and DNA replication or transcription could result in a powerful synergistic interaction.[6]
Experimental Protocols for Synergy Assessment
Two primary in vitro methods are widely accepted for the systematic evaluation of antimicrobial synergy: the Checkerboard Assay for initial screening and the Time-Kill Curve Analysis for confirmation and characterization of the interaction.[8][9]
The Checkerboard Assay: A High-Throughput Screening Method
The checkerboard assay is a microdilution method that allows for the testing of multiple combinations of two antimicrobial agents simultaneously.[10][11] This method is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of this compound and the partner antimicrobial agent in an appropriate solvent (e.g., DMSO) at a concentration that is at least 10 times the expected Minimum Inhibitory Concentration (MIC).
-
Further dilute the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi to create working solutions at 4 times the highest final concentration to be tested.[12]
-
-
Microtiter Plate Setup:
-
Use a 96-well microtiter plate.
-
Dispense 50 µL of the appropriate broth into each well, except for the first column and the first row.[13]
-
In the first column (e.g., column 1, wells B-H), dispense 100 µL of the working solution of this compound.
-
In the first row (e.g., row A, wells 2-12), dispense 100 µL of the working solution of the partner antimicrobial.
-
Perform serial two-fold dilutions of this compound down the columns (from row B to H) by transferring 50 µL from the well above. Discard the final 50 µL from the last well in each column.
-
Perform serial two-fold dilutions of the partner antimicrobial across the rows (from column 2 to 12) by transferring 50 µL from the well to the left. Discard the final 50 µL from the last well in each row.
-
This creates a "checkerboard" of decreasing concentrations of both agents.[14]
-
Include a row and a column with each drug alone to determine their individual MICs.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Inoculum Preparation and Inoculation:
-
Prepare a standardized inoculum of the target microorganism (e.g., a bacterial or fungal strain) adjusted to a 0.5 McFarland standard.[12]
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[14]
-
Inoculate each well (except the sterility control) with 100 µL of the prepared inoculum. The final volume in each well will be 200 µL.
-
-
Incubation and MIC Determination:
-
Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
After incubation, determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth.
-
The FICI is calculated to quantify the interaction between the two agents.[15][16]
FICI = FICA + FICB
Where:
-
FICA = (MIC of drug A in combination) / (MIC of drug A alone)
-
FICB = (MIC of drug B in combination) / (MIC of drug B alone)
The FICI is interpreted as follows[14][15]:
-
Synergy: FICI ≤ 0.5
-
Additivity: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Caption: Workflow for the checkerboard assay to assess antimicrobial synergy.
Time-Kill Curve Analysis: Confirming and Characterizing Synergy
Time-kill assays provide dynamic information about the rate and extent of microbial killing over time.[17] They are considered the "gold standard" for confirming synergistic interactions and can distinguish between bactericidal and bacteriostatic effects.[8][9]
-
Preparation:
-
Prepare stock solutions of this compound and the partner antimicrobial as described for the checkerboard assay.
-
Prepare a mid-logarithmic phase culture of the test organism.
-
-
Test Conditions:
-
Set up flasks or tubes containing fresh broth with the following conditions:
-
Growth Control (no drug)
-
This compound alone (at a specific concentration, e.g., 0.5 x MIC or MIC)
-
Partner antimicrobial alone (at a specific concentration, e.g., 0.5 x MIC or MIC)
-
This compound + Partner antimicrobial (at the same concentrations as the individual drugs)
-
-
-
Inoculation and Sampling:
-
Inoculate each flask to a starting density of approximately 10^5 - 10^6 CFU/mL.
-
Incubate all flasks under appropriate conditions (e.g., 37°C with shaking).
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[18]
-
-
Quantification of Viable Cells:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).
-
Incubate the plates until colonies are visible, then count the number of colonies to determine the CFU/mL at each time point.
-
-
Plot the log10 CFU/mL versus time for each test condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).[18]
-
Additivity is a < 2-log10 but > 1-log10 decrease in CFU/mL.
-
Indifference is a < 1-log10 increase or decrease in CFU/mL.
-
Antagonism is a ≥ 2-log10 increase in CFU/mL compared to the most active single agent.
Caption: Expected outcomes of time-kill curve analysis for different interactions.
Data Presentation and Future Directions
The quantitative data from the checkerboard and time-kill assays should be summarized in clear and concise tables for easy comparison.
Table 1: Example of Checkerboard Assay Results
| Combination (this compound + Partner) | Target Organism | MIC of this compound Alone (µg/mL) | MIC of Partner Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Partner in Combination (µg/mL) | FICI | Interpretation |
| Drug A | Staphylococcus aureus | 16 | 8 | 4 | 1 | 0.375 | Synergy |
| Drug B | Candida albicans | 8 | 4 | 4 | 2 | 1.0 | Additivity |
| Drug C | Pseudomonas aeruginosa | 32 | 16 | 32 | 8 | 1.5 | Indifference |
Table 2: Example of Time-Kill Assay Results (at 24 hours)
| Treatment | Log10 CFU/mL Reduction from Inoculum | Log10 CFU/mL Change vs. Most Active Agent | Interpretation |
| This compound Alone | 1.5 | - | - |
| Partner A Alone | 2.0 | - | - |
| Combination | 4.5 | -2.5 | Synergy |
The discovery of a synergistic interaction involving this compound would be a significant step forward. Subsequent research should focus on elucidating the underlying mechanism of synergy through metabolomic studies, gene expression analysis, or other relevant molecular techniques.[19] Furthermore, promising in vitro results should be validated in in vivo models of infection to assess their therapeutic potential.[20]
Conclusion
This guide provides a comprehensive framework for the systematic investigation of the synergistic effects of this compound with other antimicrobial compounds. By employing well-established methodologies such as the checkerboard assay and time-kill curve analysis, researchers can effectively screen for and characterize potential synergistic interactions. The identification of a potent synergistic combination involving this compound could pave the way for the development of novel and effective therapeutic strategies to combat the growing threat of antimicrobial resistance.
References
-
White, R. L., Burgess, D. S., Manduru, M., & Bosso, J. A. (1996). Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test. Antimicrobial agents and chemotherapy, 40(8), 1914–1918. [Link]
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Bio-protocol. (n.d.). Checkerboard (synergy) assays. Bio-protocol. [Link]
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Pillai, S. K., Moellering, R. C., Jr, & Eliopoulos, G. M. (2005). Synergy testing by Etest, microdilution checkerboard, and time-kill methods for pan-drug-resistant Acinetobacter baumannii. Antimicrobial agents and chemotherapy, 49(7), 3119–3121. [Link]
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Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]
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Pillay, S., Swe-Han, K., & Zow-L-Ting, N. (2021). Antimicrobial Synergy Testing: Comparing the Tobramycin and Ceftazidime Gradient Diffusion Methodology Used in Assessing Synergy in Cystic Fibrosis-Derived Multidrug-Resistant Pseudomonas aeruginosa. Antibiotics, 10(8), 984. [Link]
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Spampinato, G., & Leonardi, M. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 8, 101538. [Link]
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GARDP. (n.d.). Checkerboard assay. REVIVE. [Link]
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Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. [Link]
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Al-Shabib, N. A., Husain, F. M., Ahmed, F., Khan, R. A., Ahmad, I., Al-Ajmi, M. F., ... & Hassan, I. (2025). Time-Kill Curve Analysis of Fucoidan Combination with Conventional Antibiotics against Biofilms Formation of Methicillin-Resistant Staphylococcus aureus and Acinetobacter baumannii Clinical Isolates. Chemotherapy, 70(2), 53-64. [Link]
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Nakayama, M., Takahashi, Y., Itoh, H., Kamiya, K., Shiratsuchi, M., & Otani, G. (1989). Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties. The Journal of antibiotics, 42(11), 1535–1540. [Link]
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Nakayama, M., Itoh, H., & Otani, G. (1989). Novel antifungal antibiotics maniwamycins A and B. II. Structure determination. The Journal of antibiotics, 42(11), 1541–1544. [Link]
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Lin, L., Nonejuie, P., Munguia, J., Hollands, A., Olson, J., Dam, Q., ... & Pogliano, J. (2013). In vivo and in vitro efficacy of minocycline-based combination therapy for minocycline-resistant Acinetobacter baumannii. Antimicrobial agents and chemotherapy, 57(10), 5088–5091. [Link]
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Zhu, Y., Chan, H. K., & Li, J. (2023). Metabolomics revealed mechanism for the synergistic effect of sulbactam, polymyxin-B and amikacin combination against Acinetobacter baumannii. Frontiers in Microbiology, 14, 1205634. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
